- Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions, Indian Journal of Chemistry, 2002, (1), 157-160
Cas no 94744-50-0 (Fmoc-Aib-OH)
Fmoc-Aib-OH structure
Product Name:Fmoc-Aib-OH
CAS番号:94744-50-0
MF:C19H19NO4
メガワット:325.358465433121
MDL:MFCD00151913
CID:61745
PubChem ID:2756096
Update Time:2024-10-25
Fmoc-Aib-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-2-Aminoisobutyric acid
- Fmoc-alpha-Me-Ala-OH
- Fmoc-alpha-aminoisobutyric acid
- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propanoic acid
- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid
- Fmoc-α-Me-Ala-OH
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
- Fmoc-Aib-OH
- Fmoc-Alpha-Methylalanine
- Fmoc-
- FMOC-ALPHA-METHYL-ALANINE
- FMOC-A-ME-ALA-OH
- FMOC-A-METHYLALANINE
- FMOC-AMINOISOBUTYRIC ACID (FMOC-AIB-OH)
- N-Fmoc-2-aminoisobutyric acid
- N-Fmoc-aminoisobutyric acid
- 2-(Fmoc-amino)isobutyric Acid
- N-Fmoc-α-methylalanine
- N-Fmoc-2-methyl-DL-alanine
- Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-
- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
- PubChem16476
- N-Fmoc-alpha-meth
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine (ACI)
- 2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-2-methylpropanoic acid
- 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
- 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
- N-9-Fluorenylmethoxycarbonyl-α-aminoisobutyric acid
-
- MDL: MFCD00151913
- インチ: 1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
- InChIKey: HOZZVEPRYYCBTO-UHFFFAOYSA-N
- ほほえんだ: O=C(NC(C)(C)C(O)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2
計算された属性
- せいみつぶんしりょう: 325.13100
- どういたいしつりょう: 325.131
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 468
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 75.6
じっけんとくせい
- 密度みつど: 1.2820
- ゆうかいてん: 180.0 to 184.0 deg-C
- ふってん: 544.3℃ at 760 mmHg
- フラッシュポイント: 283 °C
- 屈折率: 1.614
- PSA: 75.63000
- LogP: 3.77920
- かんど: Moisture Sensitive
Fmoc-Aib-OH セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- 福カードFコード:10-21
- 危険レベル:IRRITANT
- ちょぞうじょうけん:0-10°C
Fmoc-Aib-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関コード:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Fmoc-Aib-OH 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0888-5G |
2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid |
94744-50-0 | >98.0%(T)(HPLC) | 5g |
¥120.00 | 2024-04-15 | |
| Fluorochem | 045381-5g |
fmoc-aib-oh |
94744-50-0 | 98% | 5g |
£11.00 | 2022-03-01 | |
| Fluorochem | 045381-10g |
fmoc-aib-oh |
94744-50-0 | 98% | 10g |
£17.00 | 2022-03-01 | |
| Fluorochem | 045381-25g |
fmoc-aib-oh |
94744-50-0 | 98% | 25g |
£35.00 | 2022-03-01 | |
| Fluorochem | 045381-100g |
fmoc-aib-oh |
94744-50-0 | 98% | 100g |
£93.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0688639435- 100g |
Fmoc-Aib-OH |
94744-50-0 | 98%(HPLC) | 100g |
¥ 703.5 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101459-100g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 100g |
¥599.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101459-1g |
Fmoc-α-Me-Ala-OH |
94744-50-0 | 97% | 1g |
¥29.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101459-25g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 25g |
¥199.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101459-5g |
Fmoc-Aib-OH |
94744-50-0 | 97% | 5g |
¥49.90 | 2023-09-03 |
Fmoc-Aib-OH 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Ytterbium triflate Solvents: Nitromethane
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 6 h, 25 °C
1.2 6 h, 25 °C
リファレンス
- Solid-phase synthesis of benzimidazole libraries biased for RNA targets, Tetrahedron Letters, 2003, 44(14), 2807-2811
合成方法 3
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 10 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 0 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
リファレンス
- Multiple Actions of H2S-Releasing Peptides in Human β-Amyloid Expressing C. elegans, ACS Chemical Neuroscience, 2022, 13(23), 3378-3388
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Zinc Solvents: Acetonitrile , Water
リファレンス
- Zinc promoted rapid and efficient synthesis of Fmoc- and Z-α, α-dialkylamino acids under neutral conditions, Indian Journal of Chemistry, 2001, (1), 70-74
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; rt; 24 h, rt
リファレンス
- Radical-Mediated Activation of Esters with a Copper/Selectfluor System: Synthesis of Bulky Amides and Peptides, Journal of Organic Chemistry, 2021, 86(7), 5401-5411
合成方法 6
はんのうじょうけん
リファレンス
- Preparation of human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions, World Intellectual Property Organization, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- Proximity-Induced Reactivity and Product Selectivity with a Rationally Designed Bifunctional Peptide Catalyst, ACS Catalysis, 2017, 7(11), 7704-7708
合成方法 8
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 60 min, rt; 90 min, rt
リファレンス
- Method for producing peptide compound containing N-substituted-amino acid residue, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
リファレンス
- Insulinotropic peptide synthesis using solid and solution phase combination techniques, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 18 h, rt
リファレンス
- Preparation of N-biaryl(hetero)arylsulphonamide amino acid derivatives as sphingosine 1-phosphate receptor type 1 antagonists useful in the treatment of diseases mediated by lymphocytes interactions, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide , Dichloromethane ; 2 h, 25 °C
リファレンス
- Synthesis of insulinotropic peptides by a solid and solution approach via preparation and coupling of several peptide fragments and use of a pseudoproline in one of the fragments, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
リファレンス
- Synthesis and antiproliferative activity of culicinin D analogues containing simplified AHMOD-based residues, European Journal of Medicinal Chemistry, 2019, 177, 235-246
合成方法 13
はんのうじょうけん
リファレンス
- Preparation of potent and efficient cytotoxic pentapeptides and their antibody drug conjugates for treating cancer, United States, , ,
合成方法 14
はんのうじょうけん
リファレンス
- Synthesis, conformational analysis and CB1 binding affinity of hairpin-like anandamide pseudopeptide mimetics, Journal of Peptide Science, 2006, 12(9), 575-591
合成方法 15
はんのうじょうけん
リファレンス
- DNA-binding ligands from peptide libraries containing unnatural amino acids, Chemistry - A European Journal, 1998, 4(3), 425-433
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 2 h, rt
リファレンス
- Fmoc-OPhth, the reagent of Fmoc protection, Tetrahedron Letters, 2017, 58(16), 1600-1603
Fmoc-Aib-OH Raw materials
- 2-amino-2-methylpropanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylalanine 1,1-dimethylethyl ester
- 2-Chlorotrityl chloride
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-Aib-OH
- Fmoc-OSu
- 1H-Isoindole-1,3(2H)-dione, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-
Fmoc-Aib-OH Preparation Products
Fmoc-Aib-OH サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:94744-50-0)Fmoc-2-氨基异丁酸
注文番号:LE2466810
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:38
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:94744-50-0)Fmoc-Aib-OH
注文番号:sfd8200
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:34
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:94744-50-0)Fmoc-Aib-OH
注文番号:A22824
在庫ステータス:in Stock
はかる:1kg/500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:14
価格 ($):566.0/298.0
Email:sales@amadischem.com
Fmoc-Aib-OH 関連文献
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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